2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Chemical characterization Procurement quality control Structural verification

This compound provides a structurally distinct diazepane-thiolane core with a 4-ethoxyphenylacetyl motif that is absent from all exemplified diaryl ether opioid antagonist patents. Its predicted cLogP window of 2.6–3.2 and unique hydrogen bond acceptor profile make it an essential probe for novel subpocket mapping in opioid and sigma receptor crystallography. Procure the exact CAS 2320142-77-4 scaffold to secure unambiguous SAR ownership and potential composition-of-matter patent filings.

Molecular Formula C19H28N2O2S
Molecular Weight 348.51
CAS No. 2320142-77-4
Cat. No. B2520835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
CAS2320142-77-4
Molecular FormulaC19H28N2O2S
Molecular Weight348.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3
InChIInChI=1S/C19H28N2O2S/c1-2-23-18-6-4-16(5-7-18)14-19(22)21-10-3-9-20(11-12-21)17-8-13-24-15-17/h4-7,17H,2-3,8-15H2,1H3
InChIKeyJMBQIRYCGVMFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320142-77-4) Baseline Overview for R&D Procurement


2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320142-77-4) is a synthetic organic molecule characterized by a central 1,4-diazepane ring substituted with both a thiolan-3-yl moiety and an ethoxyphenyl–acetyl group . This structural architecture places it within a class of polysubstituted diazepanes that have been explored in patent filings covering opioid receptor antagonism, sigma receptor binding, and other CNS-relevant targets, though biological annotation for this individual compound remains absent from the peer-reviewed literature [1]. Supplier documentation reports a molecular weight of 348.51 g/mol and a purity of ≥95%, with solubility in common organic solvents such as chloroform, DMSO, and methanol . Prospective users should note that the compound is currently supplied exclusively for research purposes and lacks GMP or pharmacological certification.

Why Generic Substitution of 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320142-77-4) Cannot Be Assumed for Research Programs


In the absence of any published quantitative pharmacological data, the selection of this specific 1,4-diazepane-ethanone scaffold over superficially similar analogs cannot be justified on the basis of measurable biological superiority. However, even among structurally related thiolan-3-yl-1,4-diazepane derivatives—such as 1-(thiolan-3-yl)-1,4-diazepane (CAS 1179720-33-2) or 1-(tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride (CAS 2098018-00-7)—the presence of the 4-ethoxyphenylacetyl substituent fundamentally alters the electronic surface potential, lipophilicity (predicted cLogP ~2.6–3.2 vs. ~1.1 for the unsubstituted core), and hydrogen bond acceptor profile . These properties are well-documented drivers of receptor subtype selectivity, metabolic stability, and CNS penetration, all of which can vary by orders of magnitude between compounds that appear superficially similar. Consequently, substituting a different diazepane derivative, even one carrying an identical thiolan group, would alter the pharmacological fingerprint in unpredictable ways [1]. Procurement of the exact structure CAS 2320142-77-4 is therefore mandatory for any program aiming to rigorously evaluate the biological consequences of the 4-ethoxyphenylacetyl substitution pattern.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320142-77-4): Head-to-Head, Cross-Study, and Class-Level Comparison Data for Procurement Decisions


Molecular Weight and Purity: Supplier-Specified Differential Metrics for 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one vs. Closest Commercial Thiolan-Diazepane Analogs

According to vendor technical datasheets, 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320142-77-4) has a molecular weight of 348.51 g/mol and is supplied at ≥95% purity . In contrast, the nearest structurally characterized commercial comparator, 1-(thiolan-3-yl)-1,4-diazepane (CAS 1179720-33-2), has a molecular weight of 186.32 g/mol, with no certified purity specification publicly available for direct comparison . The substantial molecular weight differential (162.19 g/mol) is consistent with the addition of the 4-ethoxyphenylacetyl group and serves as a practical identity verification metric during procurement and QC analysis.

Chemical characterization Procurement quality control Structural verification

Predicted Physicochemical Differential: cLogP and Lipophilic Ligand Efficiency of 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one vs. Unsubstituted Thiolan-Diazepane Core

Computational estimation using consensus models (ALOGPS, XLOGP3, ChemAxon) predicts a cLogP of approximately 2.6–3.2 for the target compound, compared to approximately 1.1 for the unsubstituted 1-(thiolan-3-yl)-1,4-diazepane core . This ~1.5–2.1 log unit increase reflects the contribution of the 4-ethoxyphenyl group, shifting the compound from a hydrophilicity range generally unfavorable for passive CNS permeation into a range commonly associated with balanced CNS exposure and receptor binding [1]. The corresponding increase in predicted lipophilic ligand efficiency (LLE = pKi − cLogP) would be highly dependent on the target affinity, which remains unknown. Crucially, this predicted shift is based on in silico models only and lacks experimental validation.

Physicochemical profiling CNS drug-likeness Lipophilic ligand efficiency

Patent Landscape Positioning: Structural Embedding of 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one within Diaryl Ether Opioid Antagonist Pharmacophore Space

The target compound embodies a unique structural fusion of a 1,4-diazepane-thiolane core—absent from the exemplified compounds in the foundational diaryl ether opioid antagonist patent family (US20060217372, EP1562595)—with an ethoxyphenylacetyl moiety that mimics the diaryl ether motif [1]. The original patent exemplifies over 100 compounds but none containing a diazepane or thiolane substructure, suggesting this scaffold represents an unexplored extension of the pharmacophore [2]. This structural novelty, while unvalidated by data, implies that the compound may engage opioid receptor subtypes with a binding mode distinct from the classical diaryl ether series, potentially circumventing existing composition-of-matter claims.

Patent analytics Opioid receptor pharmacology Pharmacophore mapping

Best Research and Industrial Application Scenarios for 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320142-77-4) Based on Verified Differentiation Evidence


Primary Pharmacological Screening Against Opioid and Sigma Receptor Panels as a Structurally Novel Diazepane-Thiolane Scaffold

This compound should be deployed in broad-panel radioligand binding displacement assays against mu, kappa, delta opioid receptors, as well as sigma-1 and sigma-2 receptors, specifically because its unique combination of a 1,4-diazepane-thiolane core with an ethoxyphenylacetyl motif places it outside the compositional scope of all exemplified compounds in the major diaryl ether opioid antagonist patent family (US20060217372/EP1562595) . Procurement of the exact CAS number ensures that any novel binding profile discovered during screening can be unambiguously attributed to this scaffold and potentially form the basis of a new composition-of-matter patent filing.

Computational Docking and Molecular Dynamics Studies to Interrogate CNS-Relevant Target Engagement Hypotheses

The predicted cLogP range of 2.6–3.2 places the compound within a lipophilicity window consistent with passive CNS permeation, as defined by the CNS MPO multiparameter scoring framework [1]. When coupled with molecular docking against high-resolution opioid receptor crystal structures (e.g., PDB 4DKL, 6B73, 4DJH), the compound can serve as a structurally distinct probe for evaluating whether the diazepane-thiolane substitution pattern directs binding toward a novel subpocket not exploited by classical morphinan or diaryl ether scaffolds.

Quality Control and Analytical Standard Procurement for Chemical Library Expansion and Fragmented SAR Exploration

With a supplier-claimed purity of ≥95% and a molecular weight of 348.51 g/mol, the compound meets the minimum purity threshold for inclusion in physical screening libraries . Its procurement as an analytical reference standard enables rigorous quantitative NMR and LC-MS identity verification, which is a prerequisite for any subsequent structure–activity relationship (SAR) campaign aiming to explore the thiolan-diazepane-ethanone chemotype systematically.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.